4-[(Thiophen-2-ylmethyl)-amino]-phenol
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Overview
Description
4-[(Thiophen-2-ylmethyl)-amino]-phenol is an organic compound that features a phenol group substituted with a thiophen-2-ylmethyl-amino group. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and thiophenes, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-ylmethyl)-amino]-phenol typically involves the reaction of thiophen-2-ylmethylamine with 4-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Palladium on carbon (Pd/C) is frequently used as a catalyst for the reduction step.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-2-ylmethyl)-amino]-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated phenols.
Scientific Research Applications
4-[(Thiophen-2-ylmethyl)-amino]-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-ylmethyl)-amino]-phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
4-[(Thiophen-2-ylmethyl)-amino]-phenol is unique due to its combination of a phenol group and a thiophene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVPMFFTDNWMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354340 |
Source
|
Record name | 4-[(Thiophen-2-ylmethyl)-amino]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3139-28-4 |
Source
|
Record name | 4-[(Thiophen-2-ylmethyl)-amino]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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